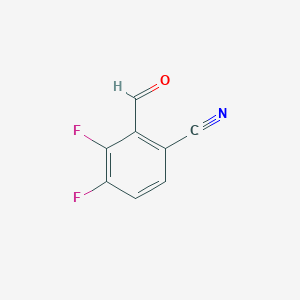

3,4-Difluoro-2-formylbenzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,4-Difluoro-2-formylbenzonitrile is a chemical compound with the CAS Number: 1190369-37-9 . It has a molecular weight of 167.11 and its IUPAC name is 3,4-difluoro-2-formylbenzonitrile . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for 3,4-Difluoro-2-formylbenzonitrile is 1S/C8H3F2NO/c9-7-2-1-5 (3-11)6 (4-12)8 (7)10/h1-2,4H . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.Physical And Chemical Properties Analysis

3,4-Difluoro-2-formylbenzonitrile is a solid compound . It has a molecular weight of 167.11 .Applications De Recherche Scientifique

Chemical Synthesis

3,4-Difluoro-2-formylbenzonitrile is a significant intermediate in the synthesis of selective herbicides like cyhalofop butyl. It can be synthesized from 3,4-dichlorobenzoyl chloride through processes like amidation, dehydration, and fluorination, which have potential for industrial application (Cheng Zhi-ming, 2006).

Medicinal Chemistry

In medicinal chemistry, 3,4-difluoro-2-formylbenzonitrile plays a role in the synthesis of various pharmaceutical compounds. For example, its reactions with dimethyloxosulfonium methylide lead to the formation of 2,3-dihydro-3-methylidene-1H-isoindol-1-ones, compounds with potential medicinal applications (K. Kobayashi et al., 2010).

Fluorination Techniques

The compound's preparation through halogen-exchange fluorination techniques is another area of interest. This process, involving the reaction between 3,4-dichlorobenzonitrile and potassium fluoride, demonstrates the versatility of 3,4-difluoro-2-formylbenzonitrile in organic synthesis (H. Suzuki & Y. Kimura, 1991).

Material Science

In the field of material science, derivatives of 3,4-difluoro-2-formylbenzonitrile are used in the development of indicators for imaging in cancer research, as demonstrated in a study where a derivative was applied for detecting Pd2+ in human breast cancer cells (Abhijit Ghosh et al., 2015).

Photovoltaic Applications

Additionally, the compound finds application in the photovoltaic industry. For instance, a study explored the use of a perfluorinated compound derived from 3,4-difluoro-2-formylbenzonitrile as an additive in polymer solar cells, enhancing their power conversion efficiency (Seonju Jeong et al., 2011).

Polymer Chemistry

In polymer chemistry, the synthesis of poly(benzonitrile ether)s based on 1,1,1-Tris(4-hydroxyphenyl)ethane and isomeric difluorobenzonitriles, including 3,4-difluoro-2-formylbenzonitrile, highlights its role in creating new polymeric materials (H. Kricheldorf et al., 2005).

Organic Chemistry and Radiochemistry

Further, it is utilized in organic chemistry for fluorination reactions, as shown in the synthesis of difluoro(trimethylsilyl)acetonitrile (M. Kosobokov et al., 2012), and in radiochemistry for the production of 18F-labelled compounds via nitrile oxide cycloadditions (B. Zlatopolskiy et al., 2012).

Crystal Engineering

In crystal engineering, its fluorinated derivatives are studied for their intermolecular interactions and potential in forming co-crystals, providing insights into the structural properties of these compounds (Raúl Mariaca et al., 2006).

Mécanisme D'action

Mode of Action

It is likely that the compound interacts with its targets, leading to changes in their function or activity .

Biochemical Pathways

The compound could potentially influence a variety of pathways depending on its targets .

Pharmacokinetics

These properties would significantly impact the bioavailability of the compound .

Result of Action

The molecular and cellular effects of 3,4-Difluoro-2-formylbenzonitrile’s action are currently unknown. These effects would depend on the compound’s targets and the biochemical pathways it affects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3,4-Difluoro-2-formylbenzonitrile. Factors such as temperature, pH, and the presence of other molecules could potentially affect how the compound interacts with its targets .

Propriétés

IUPAC Name |

3,4-difluoro-2-formylbenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F2NO/c9-7-2-1-5(3-11)6(4-12)8(7)10/h1-2,4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZWKCBGMGUGKEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C#N)C=O)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-dibenzyl-2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2706179.png)

![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2706185.png)

![3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B2706186.png)

![2-(1H-Indol-3-YL)-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]acetamide](/img/structure/B2706188.png)

![4-[5-(1-Adamantyl)triazol-1-yl]benzaldehyde](/img/structure/B2706199.png)

![3,6-Diazabicyclo[3.2.1]octane;dihydrochloride](/img/structure/B2706200.png)